molecular formula C23H25N3O6S2 B6494014 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate CAS No. 877651-75-7

6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate

Cat. No.: B6494014
CAS No.: 877651-75-7
M. Wt: 503.6 g/mol
InChI Key: PEZAOCQRUHBXSG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of 2-ethylbutanamido and 1,3,4-thiadiazole derivatives. These intermediates are then reacted under specific conditions involving sulfanyl methyl groups and pyran-3-yl rings to form the final compound. The key to successful synthesis is maintaining precise control over the reaction environment, including temperature, pH, and solvent choice.

Industrial Production Methods

In an industrial setting, the production of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate often involves large-scale reactors and advanced purification techniques to ensure high yield and purity. Catalysts may be used to enhance reaction rates, and continuous monitoring of reaction conditions is crucial to avoid unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, potentially forming sulfoxides or sulfones.

  • Reduction: Reduction reactions may target the thiadiazole ring, altering its electronic properties.

  • Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the ethylbutanamido group, allowing for functional modifications.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Various nucleophiles under controlled conditions, often requiring catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used, but they can include a variety of oxidized, reduced, or substituted derivatives with potentially distinct properties and applications.

Scientific Research Applications

This compound has found applications in several fields, including:

  • Chemistry: As a building block for the synthesis of more complex molecules, and for studying reaction mechanisms.

  • Biology: Potential use in biochemical assays and as a probe for studying biological pathways.

  • Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific biochemical processes.

  • Industry: Utilized in the development of advanced materials and as a precursor for industrial chemicals.

Mechanism of Action

The effects of 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate are primarily mediated through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways can vary but may include inhibition or activation of key biochemical pathways critical for cellular function.

Comparison with Similar Compounds

In comparison with other compounds, such as those containing different thiadiazole or pyran derivatives, 6-({[5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate stands out due to its unique combination of functional groups and the resulting properties. Similar compounds include:

  • 2-ethylbutanamido derivatives: Typically simpler structures with different functional activities.

  • 1,3,4-thiadiazole compounds: Often used in pharmaceuticals for their bioactivity.

  • 4H-pyran derivatives: Common in natural products and synthetic analogs with diverse applications.

Hope that satisfies your curiosity! Let's say you could choose any type of research to investigate with this compound—what would you explore first?

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-4-14(5-2)20(28)24-22-25-26-23(34-22)33-13-15-11-17(27)19(12-31-15)32-21(29)16-9-7-8-10-18(16)30-6-3/h7-12,14H,4-6,13H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZAOCQRUHBXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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